![molecular formula C5H9BF3KSi B3180971 Potassium trifluoro((trimethylsilyl)ethynyl)borate CAS No. 485339-09-1](/img/structure/B3180971.png)
Potassium trifluoro((trimethylsilyl)ethynyl)borate
Overview
Description
Molecular Structure Analysis
The molecular structure of Potassium trifluoro((trimethylsilyl)ethynyl)borate is characterized by the presence of a potassium atom, a borate group, a trifluoro group, and a trimethylsilyl ethynyl group . The InChI code for this compound is 1S/C11H13BF3Si.K/c1-16(2,3)9-8-10-6-4-5-7-11(10)12(13,14)15;/h4-7H,1-3H3;/q-1;+1 .Physical And Chemical Properties Analysis
The molecular weight of Potassium trifluoro((trimethylsilyl)ethynyl)borate is 206.13 . Other physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications
- Organotrifluoroborates, including potassium trifluoro((trimethylsilyl)ethynyl)borate, have become valuable reagents for carbon–carbon bond-forming processes. They complement other organoboron reagents and offer several advantages:
- Trifluoromethyl groups play a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have highlighted the importance of this functional group .
- Potassium trifluoro((trimethylsilyl)ethynyl)borate has been used in the synthesis of novel ynone trifluoroborates. For example, it can be employed to synthesize potassium trifluoro(3-hydroxy-3-(4-(trifluoromethyl)phenyl)prop-1-ynyl)borate, which serves as a versatile building block for functionalized pyrazoles .
Cross-Coupling Reactions
Radical Trifluoromethylation
Functionalized Pyrazoles Synthesis
properties
IUPAC Name |
potassium;trifluoro(2-trimethylsilylethynyl)boranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3Si.K/c1-10(2,3)5-4-6(7,8)9;/h1-3H3;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIVMAUGZLYRRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#C[Si](C)(C)C)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3KSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro((trimethylsilyl)ethynyl)borate | |
CAS RN |
485339-09-1 | |
Record name | POTASSIUM (TRIMETHYLSILYL)ETHYNYL TRIFLUOROBORATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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